2-Bromo-N-chloroacetamide
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Overview
Description
2-Bromo-N-chloroacetamide is an organic compound with the molecular formula C2H3BrClNO. It is a derivative of acetamide, where the hydrogen atoms are substituted by bromine and chlorine atoms. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-chloroacetamide typically involves the reaction of acetamide with bromine and chlorine under controlled conditions. One common method includes the bromination of acetamide followed by chlorination. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and under controlled temperature conditions to ensure the selective substitution of hydrogen atoms by bromine and chlorine .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetamides.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
2-Bromo-N-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its antimicrobial properties and is used in the development of new antibiotics.
Industry: It is used in the production of herbicides and pesticides
Mechanism of Action
The mechanism of action of 2-Bromo-N-chloroacetamide involves its interaction with cellular components. The compound can bind to enzymes and proteins, leading to the inhibition of their activity. This is particularly significant in its antimicrobial and anticancer properties. The bromine and chlorine atoms in the compound play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
2-Chloroacetamide: Similar in structure but lacks the bromine atom.
N-Bromoacetamide: Similar in structure but lacks the chlorine atom.
2-Bromoacetamide: Contains only the bromine atom without the chlorine substitution.
Uniqueness: 2-Bromo-N-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and makes it a versatile compound in various chemical reactions. Its dual halogenation provides it with distinct properties compared to its mono-halogenated counterparts .
Properties
CAS No. |
35070-76-9 |
---|---|
Molecular Formula |
C2H3BrClNO |
Molecular Weight |
172.41 g/mol |
IUPAC Name |
2-bromo-N-chloroacetamide |
InChI |
InChI=1S/C2H3BrClNO/c3-1-2(6)5-4/h1H2,(H,5,6) |
InChI Key |
AEKRQHKWAFQWGI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCl)Br |
Origin of Product |
United States |
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